EHop-016 is a small molecule compound originally developed as a novel inhibitor of the Rac GTPase. [, ] Rac GTPases are signaling proteins crucial for various cellular processes, including cell migration, invasion, and proliferation. [, ] EHop-016 demonstrates greater potency in inhibiting Rac activity compared to previously available inhibitors. [, , ] Due to its inhibitory action on Rac, EHop-016 is extensively studied for its potential as an anti-metastatic agent, particularly for cancers like breast cancer. [, , , , ] Beyond cancer, EHop-016 has demonstrated promising results in studies related to fungal infections, [] viral infections, [, ] and even specific neurological functions. [] Its ability to influence various cellular processes controlled by Rac GTPases makes EHop-016 a valuable tool for researchers exploring diverse biological pathways.
One study briefly mentions that EHop-016 and its derivatives, aimed at enhancing efficacy and bioavailability, were synthesized by maintaining 9-ethyl-3-(1H-1,2,3-triazol-1-yl)-9H-carbazole as the core structure and introducing various modifications. []
The detailed synthetic procedure includes:
EHop-016 features a complex molecular structure characterized by its carbazole core attached to a pyrimidine ring. The molecular formula is C18H23ClN6O, and its molecular weight is approximately 368.87 g/mol. The compound's structure allows it to effectively interact with the GEF binding pocket of Rac1, inhibiting its activity.
Key structural features include:
Spectroscopic data confirms the presence of various functional groups, including amines and aromatic rings, which are essential for its biological activity .
EHop-016 primarily acts through its inhibition of Rac GTPase activity. The compound disrupts the interaction between Rac and its GEFs, thereby preventing the downstream signaling that leads to cell migration and proliferation. Key reactions include:
Experimental assays have demonstrated that EHop-016 exhibits an IC50 value around 1 μM against Rac in metastatic breast cancer cells, indicating significant potency in blocking this pathway .
EHop-016 exerts its effects by binding to the GEF-binding pocket of Rac proteins, thereby preventing their activation. This inhibition leads to:
The mechanism underscores the potential application of EHop-016 as a therapeutic agent against cancer metastasis.
EHop-016 is characterized by several notable physical properties:
Chemical properties include:
Analytical techniques such as NMR and mass spectrometry confirm its identity and purity post-synthesis .
EHop-016 has been primarily investigated for its potential applications in oncology:
Future research may focus on optimizing EHop-016 derivatives to improve potency and specificity against various cancer types while minimizing off-target effects.
Rac GTPases (Ras-related C3 botulinum toxin substrate), particularly Rac1 and Rac3, are molecular switches within the Rho family that regulate actin cytoskeleton reorganization. They control the formation of membrane protrusions called lamellipodia and invadopodia, which enable cancer cell migration, extracellular matrix degradation, and metastasis [2] [6]. In invasive cancers, Rac activation drives cell motility by stimulating downstream effectors like p21-activated kinase 1 (PAK1) and WAVE (Wiskott-Aldrich syndrome protein family member), which orchestrate actin polymerization and cell adhesion dynamics [5] [8]. Metastatic cells exploit this pathway to disseminate from primary tumors, making Rac a critical mediator of malignancy [6].
Rac1 and Rac3 are overexpressed or hyperactivated in aggressive cancers—including metastatic breast cancer, acute myeloid leukemia (AML), and glioblastoma—but are rarely mutated. In breast cancer (e.g., MDA-MB-231 and MDA-MB-435 cells), elevated Rac activity correlates with enhanced invasion, survival, and therapy resistance [1] [5]. Rac1b, a constitutively active splice variant, further amplifies malignancy in colorectal and breast tumors [2]. Similarly, Rac3 supports glioma stem cell invasion and AML blast homing to protective niches in the bone marrow, facilitating tumor progression and relapse [3] [10].
Rac activation is catalyzed by guanine nucleotide exchange factors (GEFs), such as Vav2, Tiam-1, and P-Rex1, which mediate GDP/GTP exchange. Over 60 GEFs exist, and their dysregulation is frequent in cancer; for example, Vav2 is hyperactivated in metastatic breast cancer, while P-Rex1 upregulation predicts poor prognosis [2] [8]. Inhibiting Rac-GEF interactions disrupts downstream oncogenic signaling without directly targeting GTPase activity—a strategy that overcomes the challenge of GTP’s picomolar affinity for Rac [3]. This approach also offers specificity compared to broad Rho family inhibitors, minimizing off-target effects [6].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0